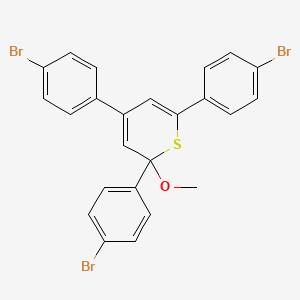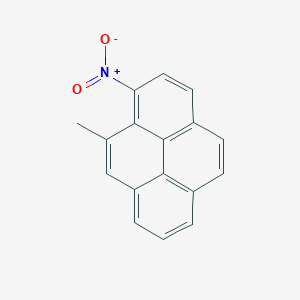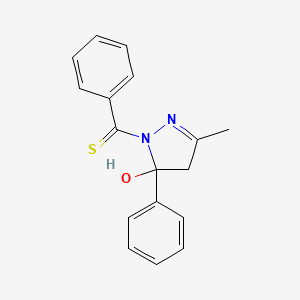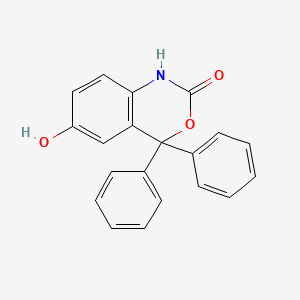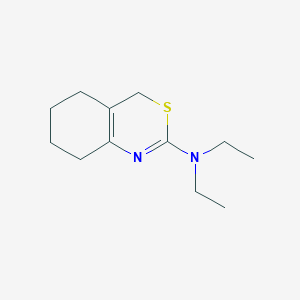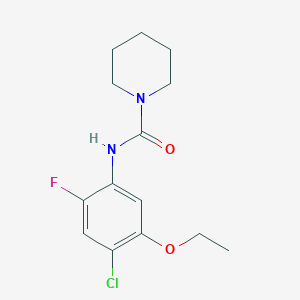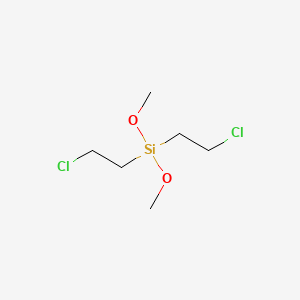
Bis(2-chloroethyl)(dimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl)(dimethoxy)silane: is an organosilicon compound with the molecular formula C6H14Cl2O2Si. This compound is characterized by the presence of two chloroethyl groups and two methoxy groups attached to a silicon atom. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)(dimethoxy)silane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the substitution of chlorine atoms with methoxy groups. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and 2-chloroethanol are reacted under optimized conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: Bis(2-chloroethyl)(dimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and condensation reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products Formed:
Organosilicon Compounds: Formed through substitution reactions.
Silanols and Siloxanes: Formed through hydrolysis and condensation reactions.
科学的研究の応用
Chemistry: Bis(2-chloroethyl)(dimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials, where it serves as a precursor for the deposition of silicon-containing films.
作用機序
The mechanism of action of bis(2-chloroethyl)(dimethoxy)silane involves the formation of covalent bonds with various substrates. The chloroethyl groups can react with nucleophiles, leading to the formation of stable organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials.
類似化合物との比較
Bis(2-chloroethyl)dimethylsilane: Similar structure but with methyl groups instead of methoxy groups.
Bis(2-chloroethyl)diethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Bis(2-chloroethyl)diphenylsilane: Similar structure but with phenyl groups instead of methoxy groups.
Uniqueness: Bis(2-chloroethyl)(dimethoxy)silane is unique due to the presence of methoxy groups, which provide specific reactivity and properties. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxanes. This property makes it valuable in applications where surface modification and adhesion enhancement are required.
特性
CAS番号 |
90056-23-8 |
|---|---|
分子式 |
C6H14Cl2O2Si |
分子量 |
217.16 g/mol |
IUPAC名 |
bis(2-chloroethyl)-dimethoxysilane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-9-11(10-2,5-3-7)6-4-8/h3-6H2,1-2H3 |
InChIキー |
PSFLINNCVZSNPS-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCl)(CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


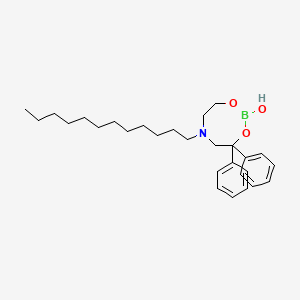
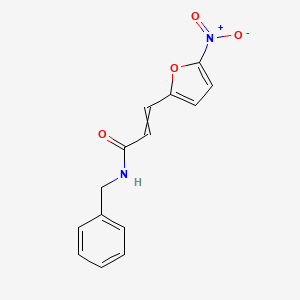
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)

![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)

